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Compound of Interest

Compound Name: (R)-Azelastine Hydrochloride

Cat. No.: B610420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-Azelastine, a specific enantiomer of the second-generation antihistamine azelastine,

demonstrates a distinct in vitro pharmacological profile characterized by high-affinity histamine

H1 receptor antagonism and multifaceted anti-inflammatory properties. This technical guide

provides a comprehensive analysis of the in vitro activity of (R)-Azelastine, presenting key

quantitative data, detailed experimental methodologies, and visual representations of its

mechanisms of action.

Core Pharmacological Activities: Data Summary
The in vitro efficacy of (R)-Azelastine and its racemic mixture has been evaluated across

various assays, primarily focusing on its antihistaminic and anti-inflammatory effects. While

much of the publicly available data pertains to the racemic mixture, it is understood that the (R)-

enantiomer is a significant contributor to the overall activity, reportedly exhibiting a higher

binding affinity for the H1 receptor.
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Assay Type
Target/Medi
ator

Test
Substance

Cell
Type/Syste
m

Potency
(IC50/Ki)

Reference

Receptor

Binding

Histamine H1

Receptor

Azelastine

(racemate)

Human Lung

Membranes

IC50: As low

or lower than

other

antihistamine

s

[1]

Mast Cell

Stabilization

Histamine &

Tryptase

Release

Azelastine

(racemate)

Human

Umbilical

Cord Blood-

derived Mast

Cells

(hCBMCs)

24 µM (for

greatest

inhibition)

[2]

Cytokine

Inhibition
IL-6 Release

Azelastine

(racemate)
hCBMCs

83%

inhibition at

24 µM

[3]

TNF-α

Release

Azelastine

(racemate)
hCBMCs

80%

inhibition at 6

µM

[4]

IL-8 Release
Azelastine

(racemate)
hCBMCs

99%

inhibition at

60 µM

[4]

IL-2, IL-3, IL-

4 Production

Azelastine

(racemate)

Human

Peripheral

Blood

Leukocytes

(PBLs)

Strong

suppression

at 0.5 and 1.0

µg/mL

[5]

Leukotriene

Inhibition

Leukotriene

C4/D4

Release

Azelastine

(racemate)

Passively

sensitized

guinea pig

lung

fragments

IC50: 6.4 x

10⁻⁵ M (15

min

preincubation

)

Not explicitly

cited
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Leukotriene

C4/D4

Release

Azelastine

(racemate)

Human

Polymorphon

uclear

Leukocytes

IC50: 3.6 x

10⁻⁵ M (15

min

preincubation

)

Not explicitly

cited

Downregulati

on of

Adhesion

Molecules

ICAM-1

Expression

Azelastine

(racemate)

Nasal

Epithelial

Cells

Significant

decrease
[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The

following sections outline the protocols for key experiments cited in the study of azelastine's

activity.

Histamine H1 Receptor Radioligand Binding Assay
This assay determines the affinity of a compound for the histamine H1 receptor by measuring

the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of (R)-

Azelastine for the H1 receptor.

Materials:

Cell membranes expressing the human H1 receptor (e.g., from human lung tissue or

recombinant cell lines).[1]

Radioligand: [³H]pyrilamine.[1]

Wash buffer (e.g., Tris-HCl buffer).

Scintillation fluid.

Glass fiber filters.
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Test compound: (R)-Azelastine solutions of varying concentrations.

Non-specific binding control: A high concentration of a known H1 receptor antagonist (e.g.,

diphenhydramine).

Procedure:

Incubation: Incubate the cell membranes with a fixed concentration of [³H]pyrilamine and

varying concentrations of (R)-Azelastine in a suitable buffer. A parallel incubation with the

radioligand and the non-specific binding control is also performed.

Equilibrium: Allow the binding to reach equilibrium. Studies with azelastine suggest this

occurs at approximately 41 minutes.[7]

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the

bound from the free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure

the radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of (R)-Azelastine that inhibits 50% of the specific

binding of [³H]pyrilamine (IC50). The Ki value can then be calculated using the Cheng-

Prusoff equation.

In Vitro Mast Cell Stabilization Assay
This assay assesses the ability of a compound to inhibit the degranulation of mast cells and the

subsequent release of inflammatory mediators.

Objective: To quantify the inhibitory effect of (R)-Azelastine on mast cell degranulation.

Materials:

Mast cell line (e.g., human umbilical cord blood-derived mast cells (hCBMCs) or rat

basophilic leukemia cells, RBL-2H3).[2][8]
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Sensitizing agent: Immunoglobulin E (IgE).[2]

Stimulating agent: anti-IgE antibody or a secretagogue like compound 48/80.[2]

Buffer solution (e.g., Tyrode's buffer).[8]

Test compound: (R)-Azelastine solutions of varying concentrations.

Detection reagent for released mediators (e.g., ELISA kits for histamine or tryptase, or a

colorimetric substrate for β-hexosaminidase).

Procedure:

Cell Culture and Sensitization: Culture the mast cells and sensitize them with IgE overnight.

Pre-incubation: Wash the sensitized cells and pre-incubate them with varying concentrations

of (R)-Azelastine for a specified period (e.g., 5-10 minutes).[2][9]

Stimulation: Induce degranulation by adding the stimulating agent (e.g., anti-IgE).

Incubation: Incubate for a period sufficient to allow for mediator release (e.g., 30 minutes).[8]

Sample Collection: Centrifuge the cell suspension to pellet the cells and collect the

supernatant.

Mediator Quantification: Measure the amount of the released mediator (e.g., histamine,

tryptase, or β-hexosaminidase) in the supernatant using an appropriate detection method.

Data Analysis: Calculate the percentage inhibition of mediator release at each concentration

of (R)-Azelastine and determine the IC50 value.

Cytokine Release Assay from Peripheral Blood
Mononuclear Cells (PBMCs)
This assay measures the effect of a compound on the production and release of cytokines from

immune cells.
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Objective: To evaluate the inhibitory effect of (R)-Azelastine on the release of pro-inflammatory

cytokines.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

Cell culture medium (e.g., RPMI-1640).

Stimulating agent (e.g., Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA)).[10]

Test compound: (R)-Azelastine solutions of varying concentrations.

ELISA kits for the specific cytokines of interest (e.g., IL-6, TNF-α, IL-8).

Procedure:

PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient

centrifugation.

Cell Culture: Plate the PBMCs in a multi-well plate with culture medium.

Treatment: Add varying concentrations of (R)-Azelastine to the wells.

Stimulation: Add the stimulating agent to induce cytokine production.

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine

synthesis and release.

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

Cytokine Quantification: Measure the concentration of the target cytokines in the supernatant

using specific ELISA kits.

Data Analysis: Determine the percentage inhibition of cytokine release for each

concentration of (R)-Azelastine and calculate the IC50 values.

Signaling Pathways and Mechanisms of Action
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(R)-Azelastine exerts its effects through multiple in vitro mechanisms, primarily centered

around the histamine H1 receptor and the modulation of inflammatory cell responses.

Histamine H1 Receptor Antagonism
The primary mechanism of action of (R)-Azelastine is its competitive antagonism of the

histamine H1 receptor. By binding to this receptor, it prevents histamine from initiating the

downstream signaling cascade that leads to allergic symptoms.
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Caption: (R)-Azelastine competitively antagonizes the histamine H1 receptor, blocking

downstream signaling.

Mast Cell Stabilization
(R)-Azelastine has been shown to stabilize mast cells, thereby inhibiting the release of pre-

formed mediators of inflammation such as histamine and tryptase, as well as de novo

synthesized mediators like cytokines and leukotrienes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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